2,2-Diisobutyl-1,3-propanediol

Vue d'ensemble

Description

Synthesis Analysis

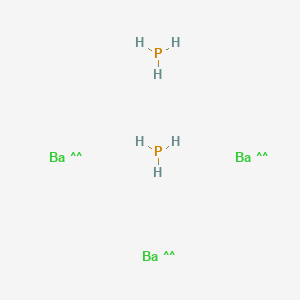

The synthesis of 2,2-Diisobutyl-1,3-propanediol and related compounds involves various chemical reactions, including enzymatic resolutions and oxidative esterification processes. Enzymatic resolutions have been carried out by way of enzymatic catalyzed hydrolyses or acylations, showing preferential attack on S substrates and demonstrating best enantioselectivity with specific enzymes (Mbappé & Sicsic, 1993). Moreover, oxidative esterification of homologous series of diols with methanol has been investigated using titania-supported gold, palladium, and gold–palladium catalysts, revealing that additional methyl groups decrease the reactivity (Kotionova et al., 2012).

Molecular Structure Analysis

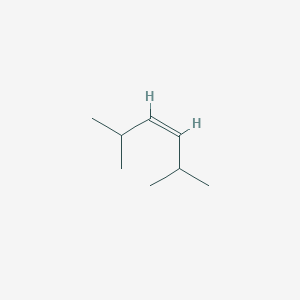

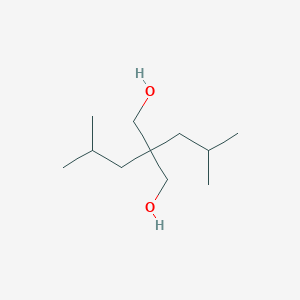

The molecular structure of 2,2-Diisobutyl-1,3-propanediol features all-carbon quaternary stereocenters, achieved through enantioselective desymmetrization of 2,2-disubstituted 1,3-propanediols, which is a significant aspect in the synthesis of stereocenter-rich molecules (Lee, You, & Kang, 2011).

Applications De Recherche Scientifique

Application 1: Production of Polymer Materials

- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is an important chemical intermediate that is widely used as a bifunctional organic compound for the production of polymer materials .

- Methods of Application or Experimental Procedures: This compound is used in the production of various types of polymers, including polyether, polyurethane, and polyesters. It is also used as a monomer for polycondensations .

- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these polymers contributes to their desired properties, although the specific outcomes can vary depending on the type of polymer and the other components used in its production .

Application 2: Anti-Breast Cancer Development

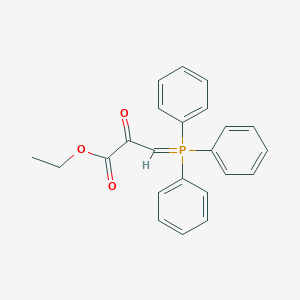

- Summary of the Application: The compound 2,2-diphenyl-1,3-propanediol (22D13P) has been found to be useful in the development of anti-breast cancer treatments .

- Methods of Application or Experimental Procedures: Molecular docking was used to examine the interactions between the 22D13P molecule and the 6I65 receptor from the estrogen-related receptor family. The molecular dynamics simulation analysis was also conducted .

- Results or Outcomes: The analysis showed that the 22D13P molecule can be a potential inhibitor for breast cancer treatment .

Application 3: Production of Bio-Based Polyesters

- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol can be used in the production of bio-based polyesters .

- Methods of Application or Experimental Procedures: This compound can be used as a valuable alternative to petrochemical diols, such as 1,6-hexanediol and neopentylglycol, which are currently used as diols in most resin applications .

- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these polyesters contributes to their desired properties, although the specific outcomes can vary depending on the type of polyester and the other components used in its production .

Application 4: Downstream Processing of Biologically Produced Diols

- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used in the downstream processing of biologically produced diols .

- Methods of Application or Experimental Procedures: This compound is used in the separation of these diols from fermentation broth, which makes up more than 50% of the total costs in their microbial production .

- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the downstream processing of these diols contributes to the efficiency and cost-effectiveness of their production .

Application 5: Production of Polypropylene Terephthalate Fibers

- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used as a monomer in the production of polypropylene terephthalate fibers .

- Methods of Application or Experimental Procedures: This compound is used in the production of these fibers, which have received much attention due to their unique properties .

- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the production of these fibers contributes to their desired properties, although the specific outcomes can vary depending on the other components used in its production .

Application 6: Metabolizing Glycerol

- Summary of the Application: 2,2-Diisobutyl-1,3-propanediol is used in the metabolizing of glycerol .

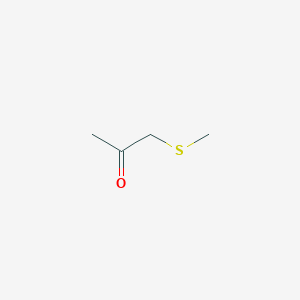

- Methods of Application or Experimental Procedures: This compound is used in conjunction with the dha BCE gene and the dha T gene, which encode GDHt and 1,3-PDOR, for effectively metabolizing glycerol .

- Results or Outcomes: The use of 2,2-Diisobutyl-1,3-propanediol in the metabolizing of glycerol contributes to the efficiency of this process .

Propriétés

IUPAC Name |

2,2-bis(2-methylpropyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(2)5-11(7-12,8-13)6-10(3)4/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRCHMOHGGDNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398392 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diisobutyl-1,3-propanediol | |

CAS RN |

10547-96-3 | |

| Record name | 2,2-Diisobutyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.